Janelia Fluor 646, SE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Imidazo[1,5-a]pyridin-3-ylidenes as π-accepting carbene ligands

Rhodium catalyzed C–C bond cleavage/coupling of 2-(azetidin-3-ylidene)acetates and analogs

Recent advances in the photothermal applications of two-dimensional nanomaterials: photothermal therapy and beyond

Janelia Fluor 646, SE is a red fluorescent dye characterized by its high quantum yield and photostability, making it a valuable tool in biological imaging. It is supplied as an N-hydroxysuccinimide (NHS) ester, which allows for efficient coupling to primary amine groups in various biological substrates. The dye exhibits an excitation maximum at 646 nm and an emission maximum at 664 nm, with a quantum yield of 0.54 and a maximum extinction coefficient of 152,000 M⁻¹cm⁻¹ . This compound is particularly suitable for advanced imaging techniques such as super-resolution microscopy, including direct stochastic optical reconstruction microscopy (dSTORM) and stimulated emission depletion (STED) microscopy .

- JF646 binds specifically to the β-tubulin subunit of microtubules. This binding is similar to Taxol, although the exact binding site may differ slightly due to the modifications on the taxane scaffold [].

- Microtubule binding disrupts their normal polymerization and depolymerization dynamics, leading to the stabilization of microtubule networks []. However, unlike Taxol, JF646 does not interfere with cell division, making it a valuable tool for studying microtubule dynamics in living cells.

- Information on the specific toxicity of JF646 is limited. However, as a derivative of Taxol, it is likely to exhibit similar cytotoxic effects at high concentrations.

- Due to the presence of an azide group, JF646 should be handled with care as azides can be explosive under certain conditions.

Janelia Fluor 646, SE undergoes specific reactions due to its NHS ester functionality. The NHS ester reacts with primary amines to form stable amide bonds, facilitating the labeling of proteins and other biomolecules. This reaction is crucial for applications in live-cell imaging and protein detection . Under basic conditions, the dye can also exhibit pH sensitivity, transitioning between fluorescent and non-fluorescent states depending on the environmental pH, which can be exploited for specific imaging applications .

The biological activity of Janelia Fluor 646, SE is primarily centered around its use as a fluorogenic dye for cellular imaging. Its ability to penetrate cell membranes enhances its utility in live-cell studies. The dye's high quantum yield contributes to brighter fluorescence signals, which are essential for detecting low-abundance targets in complex biological samples . Additionally, Janelia Fluor 646 can be multiplexed with other fluorescent dyes, allowing for simultaneous imaging of multiple targets within the same sample .

The synthesis of Janelia Fluor 646 involves several steps, typically beginning with the preparation of silicon-substituted rhodamines. A general method includes the use of dibromide intermediates followed by cross-coupling reactions to introduce various substituents that modulate the spectral properties of the dye. The final product is obtained through the conversion of the intermediate into the NHS ester form . This synthetic route allows for efficient production with good yields and minimal steps compared to traditional methods.

Janelia Fluor 646, SE has diverse applications in biological research:

- Live-cell imaging: Suitable for tracking dynamic processes within living cells.

- Super-resolution microscopy: Compatible with advanced imaging techniques like dSTORM and STED.

- Flow cytometry: Facilitates analysis of cell populations based on fluorescence.

- Protein labeling: Used in conjunction with tagging systems like HaloTag® and SNAP-tag® for studying protein localization and interactions .

Interaction studies involving Janelia Fluor 646 typically focus on its conjugation efficiency with various biomolecules. The NHS ester allows for selective labeling of proteins via primary amines without significant background fluorescence. This specificity enhances signal clarity in complex biological environments . Studies have demonstrated successful applications in both fixed and live-cell contexts, showcasing the dye's versatility across different experimental setups.

Janelia Fluor 646 stands out among other fluorescent dyes due to its unique combination of properties such as high quantum yield, photostability, and compatibility with various labeling strategies. Here are some similar compounds:

| Compound Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features |

|---|---|---|---|---|

| Alexa Fluor 647 | 650 | 668 | ~0.70 | High brightness; wide use |

| Atto 647 | 647 | 664 | ~0.50 | Excellent photostability |

| CF640R | 640 | 658 | ~0.60 | Good brightness; low toxicity |

| Cyanine 5 | 650 | 670 | ~0.55 | Broad application range |

Uniqueness of Janelia Fluor 646:

- Superior photostability compared to many traditional dyes.

- Enhanced cell permeability facilitates live-cell experiments.

- Specificity in labeling due to its NHS ester functionality allows for targeted applications in protein studies.

Molecular Structure and Formula

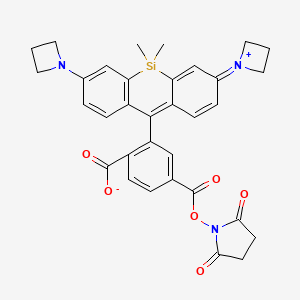

Janelia Fluor 646, SE is a silarhodamine-based fluorescent dye with the molecular formula C₃₃H₃₁N₃O₆Si and a molecular weight of 593.7 grams per mole [1] [2] [3]. The compound is officially designated by the Chemical Abstracts Service number 1811539-59-9 [1] [6]. The complete chemical name is 1-[7-(1-Azetidinyl)-10-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-9,9-dimethyl-9-silaanthracen-2(9H)-ylidene]azetidinium, inner salt [2] [3] [5].

The molecular structure incorporates several key structural features that define its photophysical properties [1] [18]. The core framework consists of a silicon-substituted rhodamine scaffold where the traditional oxygen atom in the xanthene ring system has been replaced with a silicon atom bearing two methyl groups [18] [20]. This modification is fundamental to the compound's unique characteristics as a far-red fluorophore [20] [23].

The structure features two azetidine rings as auxochrome substituents, which are four-membered nitrogen-containing heterocycles that significantly influence the dye's spectral properties [18] [20]. These azetidine substituents are positioned at the 3 and 7 positions of the silarhodamine core and are crucial for optimizing the quantum yield and photostability of the fluorophore [18] [23].

The SE designation indicates the presence of a succinimidyl ester reactive group, specifically an N-hydroxysuccinimide ester functionality attached to the pendant phenyl ring [2] [5]. This reactive moiety enables covalent conjugation to primary amine groups in proteins and other biomolecules [2] [33].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₃H₃₁N₃O₆Si | [1] |

| Molecular Weight | 593.7 g/mol | [1] [2] |

| CAS Number | 1811539-59-9 | [1] [6] |

| Chemical Class | Silarhodamine | [18] [20] |

| Reactive Group | NHS ester | [2] [5] |

Spectral Properties

Excitation and Emission Maxima (646 nanometers/664 nanometers)

Janelia Fluor 646, SE exhibits excitation and emission maxima at 646 nanometers and 664 nanometers, respectively, when measured in appropriate solvents such as ethanol or trifluoroethanol containing 0.1% trifluoroacetic acid [2] [5] [15]. These wavelengths place the compound in the far-red region of the visible spectrum, making it particularly suitable for deep tissue imaging applications where background autofluorescence is minimized [12] [13].

The excitation maximum at 646 nanometers corresponds closely to the 640 nanometer and 647 nanometer laser lines commonly available in fluorescence microscopy systems, enabling efficient excitation with standard instrumentation [7] [14] [24]. The emission maximum at 664 nanometers provides excellent spectral separation from shorter wavelength fluorophores, facilitating multicolor imaging experiments [2] [5] [13].

The precise wavelength values are dependent on the measurement conditions, with the recommended solvent system being ethanol or trifluoroethanol plus 0.1% trifluoroacetic acid to ensure complete conversion to the fluorescent zwitterionic form [2] [5] [32]. In aqueous buffer systems, the spectral properties may vary due to the lactone-zwitterion equilibrium that is characteristic of rhodamine-based dyes [20] [22].

The far-red excitation and emission characteristics make Janelia Fluor 646, SE particularly valuable for super-resolution microscopy techniques including stimulated emission depletion microscopy and direct stochastic optical reconstruction microscopy [2] [5] [13]. The wavelengths are also compatible with standard filter sets designed for similar far-red fluorophores such as Alexa Fluor 647 and Cyanine 5 [7] [24].

Stokes Shift Characteristics

The Stokes shift for Janelia Fluor 646, SE is 18 nanometers, calculated as the difference between the emission maximum (664 nanometers) and excitation maximum (646 nanometers) [2] [5]. When expressed in wavenumber units, this corresponds to approximately 420 reciprocal centimeters, representing an energy difference of 0.052 electron volts [39] [43].

This relatively small Stokes shift is characteristic of rhodamine-based fluorophores and reflects the structural symmetry inherent in the silarhodamine scaffold [41] [42]. The magnitude of the Stokes shift is primarily determined by vibrational relaxation processes and solvent reorganization effects that occur during the fluorescence lifetime [39] [44]. The compact Stokes shift facilitates efficient energy transfer in fluorescence resonance energy transfer applications while maintaining high photon output [44] [46].

Compared to other rhodamine derivatives, the 18 nanometer Stokes shift of Janelia Fluor 646, SE is typical for this class of fluorophores, where values typically range from 15 to 30 nanometers [41] [42]. The relatively small shift contributes to the high brightness of the dye by minimizing energy losses during the excitation-emission cycle [44] [46].

The Stokes shift value remains consistent across different measurement conditions, indicating the structural stability of the excited state and the minimal influence of solvent effects on the energy gap between excitation and emission transitions [39] [43]. This consistency is advantageous for quantitative fluorescence measurements where predictable spectral behavior is essential [44] [46].

Quantum Yield (0.54) and Extinction Coefficient (152,000 M⁻¹cm⁻¹)

Janelia Fluor 646, SE exhibits a quantum yield of 0.54, meaning that 54% of absorbed photons are re-emitted as fluorescence [2] [5] [15]. This quantum yield was measured in trifluoroethanol containing 0.1% trifluoroacetic acid under conditions that favor the fluorescent zwitterionic form [2] [15] [16]. The quantum yield represents a significant improvement over earlier silarhodamine derivatives and reflects the optimization achieved through azetidine substitution [18] [23].

The extinction coefficient of 152,000 M⁻¹cm⁻¹ indicates strong light absorption at the excitation wavelength, contributing to the overall brightness of the fluorophore [2] [5] [15]. This high extinction coefficient is measured at the absorption maximum of 646 nanometers in the same solvent system used for quantum yield determination [2] [15] [16]. The combination of high extinction coefficient and moderate quantum yield results in excellent brightness characteristics suitable for single-molecule imaging applications [12] [18].

The azetidine substitution pattern is critical for achieving these photophysical parameters [18] [23]. Comparative studies demonstrate that azetidine-containing rhodamines consistently exhibit higher quantum yields than their dialkylamino counterparts, with improvements ranging from 2-fold to 30-fold depending on the specific scaffold [18] [20]. This enhancement is attributed to reduced non-radiative decay pathways and decreased propensity for twisted intramolecular charge transfer states [18] [22].

The brightness parameter, calculated as the product of extinction coefficient and quantum yield, equals approximately 82,000 M⁻¹cm⁻¹ for Janelia Fluor 646, SE [2] [5]. This value compares favorably with other far-red fluorophores and contributes to the superior performance of the dye in demanding imaging applications such as super-resolution microscopy [12] [30].

| Photophysical Parameter | Value | Measurement Conditions |

|---|---|---|

| Quantum Yield | 0.54 | TFE + 0.1% TFA [2] |

| Extinction Coefficient | 152,000 M⁻¹cm⁻¹ | TFE + 0.1% TFA [2] |

| Brightness | 82,000 M⁻¹cm⁻¹ | Calculated [2] |

Lactone-Zwitterion Equilibrium

KL-Z Value (0.0012) and Molecular Mechanisms

The lactone-zwitterion equilibrium constant (KL-Z) for Janelia Fluor 646, SE is 0.0012, measured in a 1:1 dioxane:water mixture [2] [5] [20]. This low KL-Z value indicates that the compound preferentially adopts the colorless, non-fluorescent lactone form in solution, with only a small fraction existing as the fluorescent zwitterion [20] [22] [23].

The equilibrium involves an intramolecular cyclization reaction where the carboxylic acid group on the pendant phenyl ring forms a lactone bond with the central carbon atom of the rhodamine core [20] [25]. In the lactone form, the conjugated π-system is interrupted, resulting in a colorless and non-fluorescent molecule [20] [22]. The zwitterionic form features an extended conjugated system with a positively charged xanthylium-like core and a negatively charged carboxylate group [20] [25].

The molecular mechanism underlying this equilibrium is governed by several factors including the electron-donating or electron-withdrawing character of substituents on the rhodamine core [20] [22] [23]. The silicon substitution in the xanthene bridge and the azetidine auxochromes both contribute to stabilizing the lactone form relative to conventional rhodamines [20] [23]. This stabilization is attributed to the reduced electron density at the central carbon, making lactone formation more thermodynamically favorable [22] [23].

The low KL-Z value of 0.0012 classifies Janelia Fluor 646, SE as a fluorogenic dye, meaning it exhibits increased fluorescence upon binding to target molecules or upon changes in the local chemical environment [20] [22]. This property is particularly valuable for no-wash imaging applications where unbound dye remains largely non-fluorescent while bound dye becomes highly fluorescent [20] [31].

Environmental Factors Affecting Equilibrium

Several environmental factors significantly influence the lactone-zwitterion equilibrium of Janelia Fluor 646, SE [20] [22] [48]. Solution pH represents the most critical parameter, as protonation of the carboxylate group in acidic conditions drives the equilibrium toward the lactone form [22] [48]. Conversely, alkaline conditions favor deprotonation and stabilize the zwitterionic form [48] [50].

Solvent polarity also plays a crucial role in determining the equilibrium position [20] [22]. Polar solvents such as water and short-chain alcohols stabilize the zwitterionic form through hydrogen bonding and electrostatic interactions with the charged groups [22] [48]. Non-polar solvents favor the lactone form due to reduced solvation of the zwitterionic charges [20] [48].

Temperature effects on the equilibrium are primarily entropic, with higher temperatures generally favoring the lactone form due to the reduced organization of solvent molecules around the zwitterionic charges [22] [48]. However, these effects are typically modest compared to pH and solvent polarity influences [48] [50].

Ionic strength and the presence of specific ions can modulate the equilibrium through electrostatic screening effects [22] [48]. High ionic strength conditions tend to stabilize the zwitterionic form by reducing intramolecular electrostatic repulsion, while low ionic strength favors the lactone form [48] [51]. The presence of chaotropic agents or protein denaturants can also shift the equilibrium by altering the local chemical environment [22] [31].

Photostability Profile and Photobleaching Resistance

Janelia Fluor 646, SE demonstrates superior photostability compared to conventional rhodamine dyes, with significantly enhanced resistance to photobleaching under intense illumination conditions [12] [26] [28]. The photostability improvements are attributed to the azetidine substitution pattern, which reduces the formation of reactive singlet oxygen species and other photodegradation pathways [12] [18] [30].

Quantitative photobleaching studies indicate that Janelia Fluor 646, SE maintains fluorescence intensity for extended periods under continuous laser excitation [26] [27] [29]. In single-molecule tracking experiments, individual fluorophores can be imaged for 10-15 seconds under optimal conditions, representing a substantial improvement over earlier generation dyes [26] [27]. This enhanced photostability enables longer observation times and improved data quality in demanding microscopy applications [29] [30].

The photostability profile is particularly advantageous for super-resolution microscopy techniques that require thousands of switching cycles or prolonged illumination [12] [28] [29]. Direct stochastic optical reconstruction microscopy and stimulated emission depletion microscopy both benefit from the reduced photobleaching rates, enabling acquisition of higher quality images with improved temporal resolution [28] [29].

Comparative studies with other far-red fluorophores demonstrate that Janelia Fluor dyes, including the 646 variant, exhibit substantially improved photostability metrics [12] [30]. The deuterated JFX variants show even further improvements, with deuterium substitution at key positions reducing photochemically induced spectral shifts and extending fluorophore lifetime [28] [30].

Environmental factors affecting photostability include oxygen concentration, pH, and the presence of reducing or oxidizing agents [28] [29]. Under physiological conditions, the photostability remains excellent, making the dye suitable for live-cell imaging applications where photobleaching can limit observation times [26] [30].

Solubility Characteristics and Solution Behavior

Janelia Fluor 646, SE exhibits distinct solubility characteristics that are closely related to its lactone-zwitterion equilibrium [2] [5] [33]. The compound shows high solubility in organic solvents, particularly dimethyl sulfoxide and anhydrous N,N-dimethylformamide, which are recommended for stock solution preparation [2] [5] [33]. These solvents effectively dissolve both the lactone and zwitterionic forms of the dye [33] [35].

In aqueous solutions, the solubility behavior is pH-dependent due to the lactone-zwitterion equilibrium [20] [22]. At physiological pH, the predominant lactone form exhibits limited water solubility, while the zwitterionic form shows enhanced aqueous solubility [22] [48]. This pH-dependent solubility contributes to the fluorogenic properties of the dye [20] [22].

The compound demonstrates moderate solubility in ethanol, which is suitable for spectroscopic measurements when combined with small amounts of trifluoroacetic acid [2] [5] [32]. Trifluoroethanol provides even better solvation and is particularly useful for accurate determination of photophysical parameters [2] [15] [34].

For practical applications, stock solutions are typically prepared at 10 millimolar concentrations in anhydrous dimethyl sulfoxide [2] [33] [36]. These stock solutions should be used within 24 hours of preparation due to the potential hydrolysis of the N-hydroxysuccinimide ester reactive group [33] [36]. The NHS ester functionality is susceptible to hydrolysis in the presence of water, leading to formation of the corresponding carboxylic acid [36] [37].

Storage conditions significantly affect solution stability, with recommended storage at -20°C in the absence of light and moisture [15] [16] [35]. The combination of low temperature and anhydrous conditions minimizes both hydrolysis of the reactive ester and potential photodegradation of the fluorophore [35] [36].

| Solvent | Solubility | Application |

|---|---|---|

| DMSO | High | Stock solutions [2] |

| Anhydrous DMF | High | Stock solutions [33] |

| Ethanol | Moderate | Spectral measurements [2] |

| TFE + 0.1% TFA | High | Photophysical characterization [2] |

| Aqueous buffer | pH-dependent | Biological applications [20] |

A280 Correction Factor (0.19)

The A280 correction factor of 0.19 for Janelia Fluor 646, SE is a critical parameter for accurate determination of protein concentration in fluorescently labeled conjugates [2] [5] [32]. This correction factor accounts for the contribution of the fluorophore to the absorbance at 280 nanometers, the standard wavelength used for protein quantification [36] [37] [38].

The correction factor is calculated from the relationship between the dye's absorbance at its excitation maximum (646 nanometers) and its absorbance at 280 nanometers [37] [38]. When determining the concentration of labeled proteins, the measured absorbance at 280 nanometers must be corrected by subtracting the product of the dye absorbance at 646 nanometers and the correction factor of 0.19 [36] [37].

This correction is essential for accurate calculation of dye-to-protein ratios in labeling reactions [36] [37]. Without proper correction, the protein concentration would be overestimated due to the additional contribution from the fluorophore absorption at 280 nanometers [37] [38]. The correction factor enables precise determination of labeling efficiency and optimization of conjugation protocols [36] [37].

The A280 correction factor of 0.19 for Janelia Fluor 646, SE is relatively low compared to some other fluorophores, indicating minimal interference with protein absorbance measurements [32] [37]. This characteristic simplifies the analysis of labeled proteins and reduces the uncertainty in concentration determinations [36] [38].

The correction factor remains constant across different buffer systems and pH conditions, provided that the dye remains in its zwitterionic form [37] [38]. However, changes in the lactone-zwitterion equilibrium could potentially affect the correction factor, making it important to maintain consistent measurement conditions [20] [22].

General Synthetic Routes for Si-Rhodamines

The synthesis of Janelia Fluor 646, SE represents a significant advancement in the preparation of silicon-substituted rhodamine fluorophores. The development of general synthetic methodologies for Si-rhodamines has evolved considerably since their initial discovery, with modern approaches providing substantially improved yields and synthetic efficiency [1] [2].

The most effective contemporary synthetic route employs a four-step sequence utilizing bis(2-bromophenyl)silane intermediates [1]. This approach begins with the preparation of bis(2-bromophenyl)silane derivatives through lithium-halogen exchange reactions. The key transformation involves the treatment of bis(2-bromophenyl)silane with excess tert-butyllithium to generate the corresponding bis-aryllithium species, followed by transmetalation with magnesium bromide diethyl etherate (MgBr₂·OEt₂) [1] [2].

The crucial electrophilic addition step utilizes phthalic anhydride as the electrophilic partner. Slow addition of the anhydride at -10°C proves critical to prevent side product formation that would otherwise result from the addition of one bis(aryl Grignard) species to two molecules of anhydride [1] [2]. This controlled addition protocol ensures selective formation of the desired spirocyclic products.

For Janelia Fluor 646 specifically, application of this protocol to the appropriate dibromide intermediate and phthalic anhydride affords the target compound in 55% yield [1]. This four-step sequence represents a nearly 10-fold improvement in yield compared to previous synthetic approaches, achieving 44% overall yield from 3-bromoiodobenzene [1].

The methodology demonstrates broad substrate scope, accommodating various dibromide starting materials and different anhydride electrophiles. Tetrafluorophthalic anhydride can be substituted for phthalic anhydride to access fluorinated Si-rhodamine derivatives, while other electrophilic partners such as tetrachlorophthalic anhydride expand the structural diversity accessible through this approach [1].

Alternative synthetic strategies have emerged more recently, including approaches based on nucleophilic addition of lithium dicarboxybenzenide to corresponding xanthones [3]. This protecting-group-free methodology offers advantages in terms of synthetic step count and overall efficiency, though the bis-aryllithium approach remains the most widely adopted for accessing diverse Si-rhodamine structures [3].

Structure-Activity Relationships

The structure-activity relationships governing Si-rhodamine properties reveal fundamental insights into the molecular factors controlling spectral characteristics and fluorogenic behavior. The replacement of the bridging oxygen atom in traditional rhodamines with a dimethylsilyl group produces a characteristic bathochromic shift of approximately 90-95 nm in both absorption and emission maxima [4] [5].

This dramatic spectral shift arises from electronic effects associated with the silicon substitution. The dimethylsilyl group exhibits a different inductive effect compared to oxygen, influencing the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [4]. The electropositive nature of silicon relative to oxygen accounts for an increase in the HOMO energy, while the interaction between empty 3d orbitals on silicon and the π-system serves to lower the LUMO energy [4].

The lactone-zwitterion equilibrium constant (KL-Z) serves as a critical parameter governing the fluorogenic properties of Si-rhodamines. For Janelia Fluor 646, SE, the KL-Z value of 0.0012 indicates a strong preference for the non-fluorescent spirolactone form in aqueous solution [6] [7]. This low equilibrium constant contributes to the fluorogenic character of the dye, as it remains largely non-fluorescent until conjugated to target molecules or placed in environments that favor the open zwitterionic form [8].

Structural modifications to the auxochrome substituents significantly influence both spectral properties and the lactone-zwitterion equilibrium. The azetidine substituents in Janelia Fluor 646 provide optimal balance between fluorescence quantum yield and equilibrium position [9] [8]. Compared to alternative amino substituents such as diethylamino or dimethylamino groups, azetidines offer enhanced quantum yields while maintaining favorable fluorogenic characteristics [9].

The pendant phenyl ring system also plays a crucial role in determining molecular properties. The carboxyl group positioned at the 2-position of this ring system enables activation to the N-hydroxysuccinimide ester, facilitating bioconjugation reactions [6] [7]. The positioning of this functional group influences both the electronic properties of the chromophore and the accessibility for chemical modifications [10].

Substitution patterns on the xanthene core directly impact the lactone-zwitterion equilibrium. Electron-withdrawing substituents tend to stabilize the zwitterionic form, increasing KL-Z values and enhancing aqueous absorptivity [8]. Conversely, electron-donating groups favor the spirolactone form, reducing KL-Z and enhancing fluorogenic character [8].

N-Hydroxysuccinimide Ester Reactive Group Chemistry

The N-hydroxysuccinimide (NHS) ester functionality in Janelia Fluor 646, SE serves as the primary bioconjugation handle, enabling covalent attachment to primary amine groups in biological molecules [6] [11]. The NHS ester reactive group exhibits well-characterized reactivity patterns that are crucial for successful bioconjugation applications.

The mechanism of NHS ester aminolysis involves nucleophilic attack by primary amines on the carbonyl carbon of the ester group [12] [13]. This reaction proceeds through a tetrahedral intermediate, followed by elimination of N-hydroxysuccinimide as a leaving group to form a stable amide bond [12] [13]. The reaction releases NHS, which serves as a weak acid and can be monitored spectrophotometrically at 260-280 nm due to its characteristic absorption in this range [12].

Optimal reaction conditions for NHS ester coupling require careful control of pH, with the most effective range being 7.2 to 9.0 [12] [14]. At lower pH values, primary amines become protonated and lose their nucleophilic character, preventing efficient coupling [14]. Conversely, at higher pH values, competing hydrolysis of the NHS ester becomes problematic, reducing coupling efficiency [12] [15].

The kinetics of NHS ester hydrolysis present a significant consideration for bioconjugation protocols. The half-life for hydrolysis varies dramatically with pH and temperature conditions. At pH 7.0 and 0°C, NHS esters exhibit a half-life of 4-5 hours, while at pH 8.6 and 4°C, this decreases to approximately 10 minutes [12]. These kinetic parameters necessitate prompt use of activated NHS ester solutions and careful optimization of reaction conditions.

Solvent selection plays a critical role in NHS ester chemistry. Stock solutions are typically prepared in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent premature hydrolysis [6] [11]. When dissolving NHS esters for bioconjugation, it is essential to use high-quality solvents free from amine contaminants, as dimethylformamide can degrade to produce dimethylamine, which competes with target amines for reaction with the NHS ester [14].

The selectivity of NHS esters for primary amines, while generally high, is not absolute. Under certain conditions, NHS esters can react with other nucleophilic groups including hydroxyl groups (serine, threonine, tyrosine), sulfhydryl groups (cysteine), and guanidinium groups (arginine) [16] [17]. However, the resulting ester and thioester linkages are generally less stable than amide bonds and can be hydrolyzed under appropriate conditions [16].

For Janelia Fluor 646, SE specifically, the NHS ester can be efficiently converted to alternative reactive derivatives for self-labeling tag systems such as HaloTag and SNAP-tag [6] [7]. This conversion expands the utility of the fluorophore beyond direct protein labeling to include genetically encoded targeting approaches.

Derivatization Strategies and Conjugation Chemistry

The derivatization of Janelia Fluor 646, SE encompasses various chemical strategies designed to optimize the fluorophore for specific biological applications and to expand its utility beyond direct NHS ester conjugation [6] [7]. These approaches leverage the reactive carboxyl functionality to create diverse conjugation platforms while maintaining the superior photophysical properties of the Si-rhodamine core.

One primary derivatization strategy involves the conversion of Janelia Fluor 646, SE to HaloTag ligands through amide coupling reactions [1] [7]. This transformation utilizes the NHS ester to form covalent bonds with aminoalkyl chlorides, creating cell-permeable ligands that react specifically with HaloTag fusion proteins [1]. The resulting HaloTag ligands maintain the spectral properties of the parent fluorophore while providing genetically targetable labeling capabilities for live-cell imaging applications [7].

Similarly, SNAP-tag derivatives can be prepared through coupling reactions with benzylguanine or benzylcytosine derivatives containing appropriate linker groups [6] [7]. These self-labeling tag approaches offer advantages in terms of specificity and reduced background labeling compared to direct antibody-based approaches [7].

Peptide coupling strategies represent another important derivatization avenue. Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) can be employed to couple Janelia Fluor 646 carboxylic acid derivatives to amine-containing peptides [18]. These reactions typically require activation of the carboxyl group in the presence of coupling additives such as N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide [18].

Alternative activation strategies include the use of carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) catalysis for enhanced reactivity with sterically hindered amines [19]. Microwave-assisted derivatization has also been employed to accelerate coupling reactions and improve yields, particularly for challenging substrates [19].

Click chemistry approaches offer orthogonal derivatization strategies that can be employed in complex biological systems. Azide-alkyne cycloaddition reactions, both copper-catalyzed and strain-promoted variants, provide highly selective and biocompatible conjugation methods [14]. The incorporation of alkyne or azide functionalities into Janelia Fluor 646 derivatives enables precise conjugation under mild conditions that preserve both fluorophore properties and biomolecule integrity.

Photocrosslinker derivatives represent specialized applications where Janelia Fluor 646 can be modified to include photoreactive groups such as benzophenone or diazirine moieties [20]. These derivatives enable proximity-based crosslinking studies and the investigation of molecular interactions in biological systems [20].

Water solubility enhancement strategies have been developed to improve the biocompatibility of rhodamine derivatives through post-synthetic modification [20]. The incorporation of sulfonated linker groups or polyethylene glycol (PEG) chains can significantly improve aqueous solubility while maintaining fluorescence properties [20].

Fluorinated Analogs and Spectral Effects

Fluorination represents a powerful strategy for fine-tuning the spectral properties and fluorogenic characteristics of Si-rhodamine fluorophores, including Janelia Fluor 646 derivatives [1] [8]. The introduction of fluorine atoms at specific positions within the molecular framework produces predictable and synthetically accessible modifications to key photophysical parameters.

The most extensively studied fluorination approach involves the use of tetrafluorophthalic anhydride in place of phthalic anhydride during the synthetic assembly of Si-rhodamines [1] [8]. This modification introduces four fluorine atoms on the pendant phenyl ring system, resulting in a characteristic 20-25 nm bathochromic shift in both absorption and emission maxima [1] [8]. For the tetrafluorinated analog of Janelia Fluor 646, designated JF669, the spectral properties shift to λmax/λem = 669 nm/682 nm compared to 646 nm/664 nm for the parent compound [1].

The fluorination modification produces dramatic effects on the lactone-zwitterion equilibrium, substantially increasing the K_L-Z value and enhancing aqueous absorptivity [8]. The tetrafluorinated JF669 exhibits an extinction coefficient in water (εwater = 112,000 M⁻¹cm⁻¹) that approaches the maximum extinction coefficient, indicating a significant shift in the equilibrium toward the fluorescent zwitterionic form [1]. This enhanced aqueous absorptivity makes fluorinated derivatives particularly valuable for biological imaging applications where high signal intensity is required [8].

Alternative fluorination patterns provide different spectral tuning capabilities. The introduction of fluorine atoms at the 2' and 7' positions of the xanthene core produces smaller spectral shifts (approximately 3-5 nm) but maintains favorable photophysical properties [2] [8]. This modification pattern, exemplified by 2',7'-difluoro-JF646, offers intermediate properties between the parent compound and fully fluorinated derivatives [2].

Hexafluorination, combining both xanthene core fluorination and pendant ring fluorination, produces additive effects on spectral properties [2]. The 2',4,5,6,7,7'-hexafluororhodamine derivatives exhibit cumulative bathochromic shifts that reflect the combined contributions of both fluorination sites [2].

Fluorination of the auxiliary amine substituents represents another strategic approach to property modification [8]. The replacement of standard azetidine groups with 3,3-difluoroazetidines produces a hypsochromic (blue) shift of approximately 10-15 nm while simultaneously decreasing the K_L-Z value [8]. This modification enhances the fluorogenic character of the resulting dyes, making them particularly suitable for applications requiring low background fluorescence [8].

The effects of fluorination on quantum yield generally follow predictable trends, with increased fluorination typically producing modest decreases in quantum efficiency [8] [21]. For tetrafluorinated derivatives, quantum yields remain substantial (Φ = 0.37-0.54) while providing enhanced spectral properties [8]. These trade-offs between quantum yield and other photophysical parameters can be optimized based on specific application requirements [21].

Fluorinated analogs also demonstrate enhanced photostability compared to their non-fluorinated counterparts [1] [8]. The electron-withdrawing effects of fluorine substituents appear to stabilize the excited state chromophore against photooxidative degradation pathways [8].

The synthetic accessibility of fluorinated derivatives through the general Si-rhodamine synthetic methodology enables systematic exploration of structure-property relationships [1]. The availability of various fluorinated anhydride starting materials and fluorinated amine coupling partners provides a comprehensive toolkit for spectral tuning and property optimization [1] [2].